molecular formula C17H15ClN2O2S B15022366 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B15022366
M. Wt: 346.8 g/mol
InChI Key: LKMMOJAWSODQQH-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridyl cyanide core, a chlorophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridyl Cyanide Core: This can be achieved through a reaction between a suitable pyridine derivative and a cyanide source under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the pyridyl cyanide core with a chlorophenyl derivative, often using a coupling reagent to facilitate the reaction.

    Addition of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-3-pyridyl cyanide: Similar structure but lacks the methoxymethyl group.

    2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-3-pyridyl cyanide: Similar structure but lacks the methyl group.

Uniqueness

The presence of the methoxymethyl and methyl groups in 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide makes it unique compared to its similar compounds. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H15ClN2O2S/c1-11-7-13(9-22-2)15(8-19)17(20-11)23-10-16(21)12-3-5-14(18)6-4-12/h3-7H,9-10H2,1-2H3

InChI Key

LKMMOJAWSODQQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)COC

Origin of Product

United States

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